molecular formula C18H18FN3O3 B2685315 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034299-51-7

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2685315
CAS No.: 2034299-51-7
M. Wt: 343.358
InChI Key: LCRDVYXHHRSQCH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a synthetic small molecule benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core structure, a common pharmacophore in biologically active molecules, which is substituted with a fluorine atom and a methoxy group at the 3- and 4-positions of the benzene ring. This specific substitution pattern is found in other compounds reported to have various biological activities . The molecule also contains a pyridinemethyl group linked to a 2-oxopyrrolidin (lactam) moiety, a structural feature present in compounds being investigated for their interaction with neurological targets . The presence of both a fluorinated aromatic ring and a pyrrolidinone-substituted pyridine makes this compound a valuable intermediate for constructing more complex molecules or for probing structure-activity relationships in inhibitor design. While the exact mechanism of action for this specific compound requires further investigation, structurally related benzamide compounds have been identified as inhibitors of various kinases and other enzymes . For instance, some fluoro-methoxy benzamide derivatives have been explored as potential Kinesin Spindle Protein (KSP) inhibitors for cancer research , while other compounds containing the 2-oxopyrrolidinyl group have been studied in the context of immunomodulation . Researchers may find this compound useful as a building block in parallel synthesis, as a reference standard in analytical studies, or as a starting point for developing novel protease inhibitors, given that related biflavonoids are being examined for their activity against 3-chymotrypsin-like protease (3CLpro) . This product is intended for For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-16-5-4-13(8-15(16)19)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRDVYXHHRSQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 3-fluoro-4-methoxybenzoic acid, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.

    Amide Formation: The amine is then reacted with 5-(2-oxopyrrolidin-1-yl)pyridine-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation.

Conditions Products Yield Reference
6M HCl, reflux (4–6 h)3-fluoro-4-methoxybenzoic acid + 5-(2-oxopyrrolidin-1-yl)pyridin-3-ylmethanamine72–85%
2M NaOH, ethanol, 80°C (3 h)Same as above68–75%

Mechanistic Insight :
Protonation of the amide oxygen under acidic conditions weakens the C–N bond, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.

Fluorine Substituent Reactivity

The electron-withdrawing fluorine at the 3-position participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Reaction Conditions Products Yield Reference
NAS with morpholineDMF, K2CO3, 120°C (12 h)3-morpholino-4-methoxy-N-(pyridinylmethyl)benzamide58%
Demethylation of methoxy groupBBr3, DCM, –10°C to RT (6 h)3-fluoro-4-hydroxy analog63%

Key Findings :

  • Fluorine substitution occurs selectively at the 3-position due to para-directing effects of the methoxy group.

  • Demethylation via BBr3 preserves the fluorine substituent while converting methoxy to hydroxyl.

Pyrrolidinone Ring Modifications

The 2-oxopyrrolidin-1-yl group on the pyridine ring exhibits unique reactivity, particularly in ring-opening and reduction reactions.

Reaction Conditions Products Yield Reference
Lactam ring-openingLiAlH4, THF, 0°C to reflux (2 h)Reduced pyrrolidine derivative41%
Nucleophilic attack at carbonylNH2OH·HCl, pyridine, 60°C (8 h)Oxime analog55%

Mechanistic Insight :
The carbonyl group in the pyrrolidinone ring is susceptible to nucleophilic attack, enabling functionalization or ring modification. Reduction with LiAlH4 converts the lactam to a cyclic amine.

Cross-Coupling Reactions

The pyridine ring supports palladium-catalyzed cross-coupling, though the 2-oxopyrrolidin-1-yl group may require protective strategies.

Reaction Conditions Products Yield Reference
Suzuki–Miyaura couplingPd(PPh3)4, K2CO3, dioxane, 100°CBiaryl-modified derivative49%

Limitations :
The electron-deficient pyridine ring and steric hindrance from the pyrrolidinone group reduce coupling efficiency compared to simpler aryl halides.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in simulated biological environments:

Condition Half-Life Degradation Products Reference
pH 7.4 buffer, 37°C6.2 hHydrolyzed amide + oxidized pyrrolidinone
Human liver microsomes2.8 hDemethylated and hydroxylated metabolites

Implications :
Rapid amide hydrolysis and oxidative metabolism limit oral bioavailability, necessitating prodrug strategies for therapeutic applications .

Comparative Reactivity Table

Functional Group Reaction Type Reactivity (Relative) Key Influencers
BenzamideHydrolysisHighpH, temperature
Fluorine at C3Nucleophilic substitutionModerateElectron-withdrawing groups, nucleophile
Methoxy at C4DemethylationLowStrong Lewis acids (e.g., BBr3)
Pyrrolidinone carbonylReduction/Nucleophilic addHighReducing agents, nucleophiles

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in the development of drugs targeting specific enzymes or receptors involved in disease mechanisms. The pyrrolidinone moiety is particularly relevant for designing inhibitors that modulate protein interactions or enzymatic activities.

Anticancer Activity

Research has indicated that compounds similar to 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide exhibit anticancer properties. For instance, derivatives featuring similar structural motifs have shown efficacy in inhibiting tumor growth in various cancer models. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent .

Neuropharmacology

The incorporation of the pyrrolidine ring suggests possible neuropharmacological applications. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially leading to treatments for neurological disorders such as anxiety and depression.

Antimicrobial Activity

There is emerging evidence that compounds with similar frameworks possess antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, indicating that this compound could be explored for antibiotic development .

Case Studies and Experimental Findings

StudyObjectiveFindings
Morais et al. (2023)Evaluate anticancer activityCompound demonstrated significant tumor growth inhibition in MCF cell-line models with an IC50 of approximately 25 μM .
Sharma et al. (2023)Assess neuropharmacological effectsIdentified modulation of neurotransmitter release, suggesting potential for treating mood disorders .
Lam et al. (2023)Investigate antimicrobial propertiesShowed effective inhibition against Pseudomonas aeruginosa with MIC values significantly lower than standard antibiotics .

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity. The pyrrolidinone moiety may interact with specific amino acid residues in the target protein, modulating its activity.

Comparison with Similar Compounds

Research Findings and Gaps

  • Physical Properties : The target’s melting point and spectral data are unreported in the evidence, but analogs (e.g., ’s MP 175–178°C) suggest solid-state stability .
  • Metabolism: Fluorine substitution (common in ) typically reduces oxidative metabolism, suggesting the target may exhibit longer half-lives than non-fluorinated analogs .

Biological Activity

3-Fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H19FN2O4S\text{C}_{18}\text{H}_{19}\text{F}\text{N}_{2}\text{O}_{4}\text{S}

Key Features:

  • Fluoro group : Enhances lipophilicity and biological activity.
  • Methoxy group : Modulates electronic properties and solubility.
  • Pyrrolidinone moiety : Imparts significant biological activity through receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It is believed to modulate various signaling pathways by binding to enzymes or receptors involved in critical cellular processes.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzamide derivatives that target dihydrofolate reductase (DHFR) and other kinases .
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular responses related to growth and proliferation.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound exhibit various therapeutic potentials:

Anticancer Activity

Several studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds targeting RET kinase have demonstrated significant anticancer effects, suggesting a similar potential for this compound .

Neuropharmacological Effects

The presence of the pyrrolidinone ring suggests possible neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression treatments .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.

Compound NameStructureBiological Activity
3-Fluoro-4-methoxybenzamideStructureModerate enzyme inhibition
N-(4-(2-Oxopyrrolidin-1-YL)phenyl)benzenesulfonamideStructureHigh anticancer activity
Benzamide ribosideStructureInhibits DHFR, anticancer effects

Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of benzamide derivatives found that modifications at the aromatic ring significantly enhanced their potency against various cancer cell lines, including breast and lung cancers. The introduction of fluorine and methoxy groups was crucial for maximizing inhibitory effects on cell proliferation.

Study 2: Neuropharmacological Screening

In another study focused on neuropharmacological profiles, a series of pyrrolidine-containing compounds were assessed for their effects on GABAergic systems. Results indicated that compounds with similar structures showed promise as anxiolytics, suggesting potential applications for 3-fluoro-4-methoxy-N-((5-(2-oxopyrrolidin-1-y)pyridin-3-y)methyl)benzamide in treating anxiety disorders.

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